![molecular formula C10H8BrClN2O2 B2442838 Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2580250-13-9](/img/structure/B2442838.png)

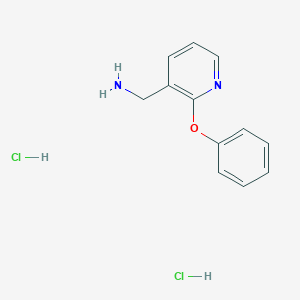

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

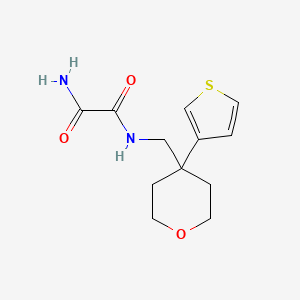

“Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Chemical Reactions Analysis

Imidazopyridines, including “Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate”, can participate in various organic reactions due to the presence of functional groups such as bromine atoms and imidazo[1,2-a]pyridine rings . The carboxylate ester group also gives this reagent good solubility in aqueous solutions .Wissenschaftliche Forschungsanwendungen

- Imidazo[1,2-a]pyridines have shown promise as antitubercular agents. For instance, compound Q203 , a derivative of this scaffold, demonstrated significant reduction in bacterial load in a mouse model infected with Mycobacterium tuberculosis (Mtb) when administered at different doses . Further exploration of substituents at C2 and C6 positions led to compounds with improved potency against both extracellular and intracellular Mtb .

Antitubercular Agents

Zukünftige Richtungen

Imidazopyridines have a wide range of applications in medicinal chemistry . With the World Health Organization taking the initiative to develop new TB drugs, imidazo[1,2-a]pyridine analogues are being critically reviewed for their potential in TB drug discovery research . This suggests that “Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate” and similar compounds may have promising future directions in medicinal chemistry.

Wirkmechanismus

Target of Action

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It contains multiple functional groups, including a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group . These groups may interact with biological molecules, potentially influencing various organic reactions .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

The carboxylate ester group in the compound may influence its solubility in aqueous solutions , potentially affecting its bioavailability.

Result of Action

The functionalization of imidazo[1,2-a]pyridines is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives , which may have various applications in medicinal chemistry .

Action Environment

The presence of the carboxylate ester group may enhance the compound’s solubility in aqueous solutions , potentially influencing its behavior in different environments.

Eigenschaften

IUPAC Name |

methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O2/c1-16-10(15)6-2-8(11)9-13-7(3-12)5-14(9)4-6/h2,4-5H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMGBDGNPHFBRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C(=C1)Br)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)

![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B2442766.png)

![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)

![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)